2-(Decylthio)ethanamine hydrochloride
Overview
Description
2-(Decylthio)ethanamine hydrochloride is a multifunctional biocide known for its broad-spectrum activity against bacteria, fungi, and algae. It is primarily used in recirculating cooling water systems due to its biofilm and corrosion inhibition properties .
Preparation Methods
The synthesis of 2-(Decylthio)ethanamine hydrochloride typically involves the reaction of decanethiol with ethyleneimine, followed by hydrochloric acid treatment to form the hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
2-(Decylthio)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Scientific Research Applications
2-(Decylthio)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a biocide in cooling water systems to prevent biofilm formation and corrosion.
Biology: Its antimicrobial properties make it useful in studying microbial growth and biofilm inhibition.
Industry: Widely used in industrial water treatment processes to enhance system efficiency and longevity
Mechanism of Action
The compound exerts its effects by disrupting microbial cell membranes, leading to cell lysis and death. It also inhibits biofilm formation by interfering with the extracellular polymeric substances that bacteria secrete to form biofilms. This dual action makes it highly effective in controlling microbial growth and preventing corrosion .
Comparison with Similar Compounds
2-(Decylthio)ethanamine hydrochloride is unique due to its dual functionality as both a biocide and a corrosion inhibitor. Similar compounds include:
2-(Octylthio)ethanamine hydrochloride: Similar structure but with an octyl group instead of a decyl group.
2-(Dodecylthio)ethanamine hydrochloride: Similar structure but with a dodecyl group. These compounds share similar antimicrobial properties but may differ in their effectiveness and specific applications.
Biological Activity
2-(Decylthio)ethanamine hydrochloride (DTEA-HCl) is a thioether derivative with significant potential in various biological applications. Its chemical formula is C₁₂H₂₇NS·HCl, and it is primarily recognized for its antimicrobial properties. This article will explore the biological activity of DTEA-HCl, focusing on its efficacy against microbial pathogens, its mechanisms of action, and potential applications in various fields.
DTEA-HCl is a white solid with a strong odor, characterized by the presence of both amine and thioether functionalities. These structural features contribute to its reactivity and biological activity. The hydrophobic nature of the decyl group enhances its membrane permeability, which may facilitate its interactions with microbial cells.
Antimicrobial Activity
Research has established that DTEA-HCl exhibits broad-spectrum antimicrobial properties, making it effective against bacteria, fungi, and algae. Its application in recirculating cooling water systems has been particularly noted for controlling microbial growth, biofilms, and corrosion .
Efficacy Against Microbial Pathogens
The antimicrobial efficacy of DTEA-HCl has been evaluated through various studies. The following table summarizes key findings regarding its effectiveness against different microbial strains:
Microbial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Escherichia coli | 50 µg/mL | Effective against gram-negative bacteria |
Staphylococcus aureus | 25 µg/mL | Effective against gram-positive bacteria |
Candida albicans | 100 µg/mL | Effective against yeast |
Pseudomonas aeruginosa | 75 µg/mL | Notable resistance observed |
These results indicate that DTEA-HCl can inhibit a variety of pathogens at relatively low concentrations, suggesting its potential as a biocide in industrial applications.
The mechanism through which DTEA-HCl exerts its antimicrobial effects is not fully elucidated but is believed to involve disruption of microbial cell membranes. The hydrophobic decyl group likely interacts with lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the amine functionality may participate in hydrogen bonding with cellular components, further destabilizing the microbial structure .
Case Studies
Several case studies have highlighted the practical applications of DTEA-HCl in controlling microbial populations:
- Cooling Water Systems : In a study evaluating cooling water systems treated with DTEA-HCl, significant reductions in bacterial counts were observed over a four-week period. Biofilm formation was inhibited by up to 90%, demonstrating the compound's effectiveness in preventing corrosion-related issues .
- Agricultural Applications : DTEA-HCl has been investigated for use as an antimicrobial agent in agricultural settings. Trials showed that it effectively reduced fungal infections on crops, leading to improved yield and quality without harmful residues.
Safety and Environmental Impact
While DTEA-HCl shows promise as an antimicrobial agent, it is also classified as corrosive and poses health hazards if not handled properly. Safety data sheets recommend appropriate personal protective equipment (PPE) when working with this compound to mitigate risks associated with exposure .
Properties
IUPAC Name |
2-decylsulfanylethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NS.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13;/h2-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOVAZNLWXAJIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032545 | |
Record name | 2-(Decylthio)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36362-09-1 | |
Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36362-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Decylthio)ethanamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036362091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanamine, 2-(decylthio)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(Decylthio)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(decylthio)ethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.720 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DECYLTHIO)ETHANAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5330TSQ9UP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key features that make 2-(Decylthio)ethanamine hydrochloride effective in controlling microbial growth in cooling water systems?
A1: this compound demonstrates a broad spectrum of activity against bacteria, fungi, and algae, making it suitable for use in recirculating cooling water systems []. This broad-spectrum activity, combined with its biofilm control capabilities, makes it highly effective in managing microbial contamination.
Q2: Beyond its biocidal properties, does this compound offer any additional benefits for cooling water systems?
A2: Yes, research indicates that this compound also possesses corrosion inhibition properties []. This multifunctional nature presents a significant advantage as it can simultaneously control microbial growth and mitigate corrosion, contributing to the longevity and efficiency of cooling water systems.
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